4-acetamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide
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Overview
Description
4-acetamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, an acetamidobenzamido group, and a carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-(2-(4-acetamidobenzamido)ethyl)-2-oxo-2H-chromene-3-carboxamide, are estrogen receptors (ER) and aromatase enzymes . These targets play a crucial role in the development and progression of certain types of breast cancer .
Mode of Action
This compound interacts with its targets by binding to the estrogen receptors and inhibiting the aromatase enzymes . This binding can affect the receptor’s activity and subsequently enhance the compound’s biological activity as an anti-breast cancer agent .
Biochemical Pathways
The compound’s interaction with estrogen receptors and aromatase enzymes affects the estrogen synthesis pathway . By inhibiting aromatase, the compound prevents the conversion of androgens to estrogens, thereby reducing the overall level of estrogen in the body . This can lead to a decrease in the growth of estrogen-dependent breast cancer cells .
Pharmacokinetics
The compound’s potent antiestrogenic and cytotoxic activities suggest that it may have favorable bioavailability .
Result of Action
The compound exhibits potent antiestrogenic activity and cytotoxic effects against breast cancer cells . Specifically, it has been found to be highly active against MCF-7 cells, a type of breast cancer cell line . The compound’s antiestrogenic activity is about twice as potent as that of the reference compound, MIBP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a coumarin derivative.
Introduction of the Acetamidobenzamido Group: The acetamidobenzamido group can be introduced through an amide coupling reaction between an acetamidobenzoyl chloride and an amine derivative.
Attachment of the Carboxamide Moiety: The final step involves the coupling of the intermediate with a suitable carboxamide derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-acetamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Comparison with Similar Compounds
4-acetamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide can be compared with other similar compounds, such as:
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide: This compound has a similar structure but includes a morpholinopyridazine moiety, which may confer different biological activities.
N-(2-(4-acetamidobenzamido)ethyl)-6-(benzyloxy)pyrimidine-4-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-13(25)24-16-8-6-14(7-9-16)19(26)22-10-11-23-20(27)17-12-15-4-2-3-5-18(15)29-21(17)28/h2-9,12H,10-11H2,1H3,(H,22,26)(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXZZMMRVPGZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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